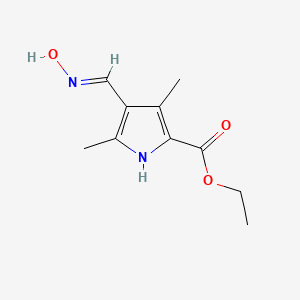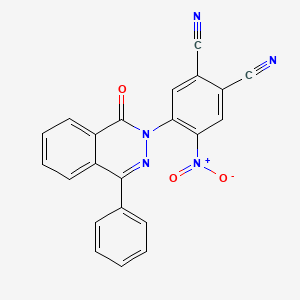![molecular formula C28H33N3O5 B11103488 4-(Decyloxy)-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11103488.png)
4-(Decyloxy)-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decyloxy)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a decyloxy group, a nitrophenyl-furan moiety, and a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide typically involves a multi-step process:
Formation of the Benzohydrazide Core: The starting material, 4-hydroxybenzoic acid, is first converted to 4-(decyloxy)benzoic acid through an etherification reaction with decanol under acidic conditions.
Hydrazide Formation: The 4-(decyloxy)benzoic acid is then reacted with hydrazine hydrate to form 4-(decyloxy)benzohydrazide.
Condensation Reaction: The final step involves the condensation of 4-(decyloxy)benzohydrazide with 5-(4-nitrophenyl)furan-2-carbaldehyde under reflux conditions in ethanol to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under hydrogenation conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed for reduction reactions.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
4-(Decyloxy)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(Decyloxy)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitrophenyl and furan moieties can facilitate interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzohydrazide: Lacks the nitrophenyl-furan moiety, making it less versatile in terms of chemical reactivity.
N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide: Lacks the decyloxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
4-(Decyloxy)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide is unique due to the combination of the decyloxy group, nitrophenyl-furan moiety, and benzohydrazide core. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C28H33N3O5 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
4-decoxy-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C28H33N3O5/c1-2-3-4-5-6-7-8-9-20-35-25-16-12-23(13-17-25)28(32)30-29-21-26-18-19-27(36-26)22-10-14-24(15-11-22)31(33)34/h10-19,21H,2-9,20H2,1H3,(H,30,32)/b29-21+ |
InChI Key |
XVFICGSHBVPUFH-XHLNEMQHSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11103423.png)
![5-[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide](/img/structure/B11103433.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11103438.png)
![2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11103439.png)
![7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2,3-diyl diacetate](/img/structure/B11103449.png)
![2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11103451.png)
![4-{4-[5-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}morpholine](/img/structure/B11103456.png)

![4-amino-N'-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11103461.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11103465.png)
![4-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzene-1,3-diol](/img/structure/B11103466.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11103473.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(pyridin-3-yl)-1,3-benzoxazol-5-amine](/img/structure/B11103486.png)
